Arecaidine Ethyl Ester Hydrochloride
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Overview
Description
Arecaidine ethyl ester hydrochloride (AEH) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the alkaloid Areca catechu, which is derived from the Areca nut, and is used as a research tool in the study of the biological effects of alkaloids. AEH has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
Application Summary
Arecaidine Ethyl Ester Hydrochloride has been used in the synthesis of antagonistic, chiral hydrobenzoin esters of arecaidine targeting muscarinic acetylcholine receptors (mAChRs) . These receptors are a pivotal constituent of the central and peripheral nervous system .
Methods of Application
The synthesis involved a transesterification procedure from the readily available arecaidine methyl ester . Three different stereoisomers of hydrobenzoin esters of arecaidine were synthesized and chemically characterized by NMR, HR-MS, chiral chromatography, and HPLC-logP .
Results or Outcomes
A competitive radioligand binding assay showed the highest orthosteric binding affinity for subtype M1 and a strong influence of stereochemistry on binding affinity . K values toward M1 were determined as 99 ± 19 nM, 800 ± 200 nM, and 380 ± 90 nM for the (R,R)-, (S,S)-, and racemic (R,S)-stereoisomer, respectively . All three stereoisomers were shown to act as antagonists toward mAChR M1 .
2. Genetic Toxicology
Application Summary
Arecaidine Ethyl Ester Hydrochloride has been used in the study of genetic toxicology, specifically in relation to arecoline and related areca nut compounds .
Methods of Application
The genetic toxicology of arecoline and related areca nut compounds has been studied using various in vitro and in vivo genotoxicity endpoints .
3. Biological Effects and Biomedical Applications
Application Summary
Arecaidine Ethyl Ester Hydrochloride has been used in the study of the biological effects and biomedical applications of areca nut and its extracts .
Methods of Application
The biological effects of areca nut and its extracts on the digestive system, nervous system, and circulatory system have been studied . The contributions of areca nut and its extracts in antidepressant, anti-inflammatory, antioxidant, and antibacterial applications have also been elucidated .
Results or Outcomes
The results have shown that areca nut and its extracts exhibit a diverse array of pharmacological effects . These effects encompass the facilitation of digestion, manifestation of antidepressant properties, demonstration of anti-inflammatory .
4. Neurology Research
Application Summary
Arecaidine Ethyl Ester Hydrochloride is used in neurology research . It is used as a reference material for highly accurate and reliable data analysis .
Methods of Application
The specific methods of application in neurology research can vary widely depending on the specific study or experiment .
Results or Outcomes
The outcomes of these studies can also vary widely, but the use of Arecaidine Ethyl Ester Hydrochloride as a reference material helps ensure the accuracy and reliability of the data analysis .
5. Muscarinic Acetylcholine Receptor Binding
Application Summary
Arecaidine Ethyl Ester Hydrochloride is an Arecaidine derivative used in muscarinic acetylcholine receptor binding .
Methods of Application
The specific methods of application in muscarinic acetylcholine receptor binding can vary widely depending on the specific study or experiment .
Results or Outcomes
The outcomes of these studies can also vary widely, but the use of Arecaidine Ethyl Ester Hydrochloride in these studies helps ensure the accuracy and reliability of the data analysis .
properties
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHNLWWLYHVIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719849 |
Source
|
Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arecaidine Ethyl Ester Hydrochloride | |
CAS RN |
17210-50-3 |
Source
|
Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.